molecular formula C13H14ClN3O3 B2929877 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide CAS No. 941875-99-6

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide

Cat. No. B2929877
CAS RN: 941875-99-6
M. Wt: 295.72
InChI Key: YTMILIUYMNAXLW-UHFFFAOYSA-N
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Description

“N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide” is a chemical compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are a group of compounds that contain a pyridine ring fused to a pyrimidine ring .


Synthesis Analysis

The synthesis of pyridopyrimidines can be achieved through various methods. One such method involves the metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one . This reaction can synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). The reaction is operationally simple, proceeds under mild conditions, and can be executed on a gram scale .


Chemical Reactions Analysis

The chemical reactions involving pyridopyrimidines can vary depending on the specific substituents present on the molecule. For instance, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been reported, which involves the synthesis of 3-ArS/ArSe derivatives .

Scientific Research Applications

Synthesis and Anticancer Activity

Compounds with similar structural motifs have been synthesized and evaluated for their anticancer activity. For example, derivatives of aminopterin and folic acid, structurally related to the mentioned compound, have shown significant anticancer activity both in vitro and in vivo (T. Su et al., 1986). The synthesis pathway involves complex chemical transformations that yield compounds with potential for cancer therapy.

Antimicrobial Applications

Research on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, has revealed good antibacterial and antifungal activities (A. Hossan et al., 2012). These findings suggest that compounds with pyrido[1,2-a]pyrimidin-3-yl motifs could be explored further for their antimicrobial properties.

Anti-Inflammatory and Analgesic Agents

The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has demonstrated analgesic and anti-inflammatory activities (A. Abu‐Hashem et al., 2020). These compounds inhibit cyclooxygenase enzymes (COX-1/COX-2) and have shown potential as new therapeutic agents for inflammation and pain management.

Inhibition of Ribonucleotide Reductase

Acyclonucleoside hydroxamic acids have been synthesized and evaluated as inhibitors of ribonucleotide reductase (RDPR), an enzyme crucial for DNA synthesis and repair. This indicates a potential application in cancer therapy by targeting proliferating cancer cells (R. A. Farr et al., 1989).

Design and Synthesis for Antiproliferative Activity

The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized and showed marked inhibition against various cancer cell lines, displaying promising anticancer activity. This study exemplifies the potential of structurally similar compounds in cancer research (Pei Huang et al., 2020).

properties

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c1-3-20-7-11(18)16-12-8(2)15-10-5-4-9(14)6-17(10)13(12)19/h4-6H,3,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMILIUYMNAXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(N=C2C=CC(=CN2C1=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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